molecular formula C22H42N4O2Ru B6303267 Bis(N,N'-di-t-butylacetamidinato)ruthenium(II) dicarbonyl, 98% (99.99%-Ru) CAS No. 949113-49-9

Bis(N,N'-di-t-butylacetamidinato)ruthenium(II) dicarbonyl, 98% (99.99%-Ru)

Numéro de catalogue B6303267
Numéro CAS: 949113-49-9
Poids moléculaire: 495.7 g/mol
Clé InChI: QOTPFYAVSNZFFL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Bis(N,N’-di-t-butylacetamidinato)ruthenium(II) dicarbonyl is a chemical compound with the molecular formula C22H42N4O2Ru . It is a beige to yellow solid and is used as a precursor for the Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) of Ruthenium-containing thin films .


Chemical Reactions Analysis

This compound is used in the Atomic Layer Deposition (ALD) process . The first amidine ligand can be easily eliminated on the sulfhydrylated surface. The second amidine ligand can also react with the adjacent sulfhydryl group to generate the N, N ′-di- tert -butylacetamidine ( t Bu-MeAMD-H) molecule .


Physical And Chemical Properties Analysis

This compound is air sensitive and moisture sensitive . It has a melting point of 204°C and a vapor pressure of 130°/ 0.055mmHG . Its molecular weight is 495.67 .

Applications De Recherche Scientifique

Atomic Layer Deposition (ALD)

This compound is used in the Atomic Layer Deposition (ALD) process to create ruthenium thin films . The ALD process can make completely conformal coating even in structures with high aspect ratios . The films are fine-grained polycrystalline ruthenium with high purity .

Pulsed Chemical Vapor Deposition (CVD)

Bis(N,N-di-t-butylacetamidinato)ruthenium(II) dicarbonyl can be used alone in a pulsed CVD mode or with reducing agents such as molecular hydrogen or ammonia in a mixed CVD-ALD mode . The CVD films were grown without any co-reactant .

Electrodes for Capacitors

Ruthenium thin films made from this compound can be used as electrodes for capacitors. Their high work function leads to low leakage currents .

Gate Electrodes for PMOS Transistors

The high work function of ruthenium provides low threshold voltages for PMOS transistors .

Seed Layers for Copper Interconnections

Ruthenium has a low solid solubility in copper and strong adhesion to copper, making it suitable as a seed and/or adhesion layer for copper interconnects .

6. Non-Magnetic Spacer in Multilayer Magnetoresistance Structures Multilayer magnetoresistance structures such as those found in read/write heads in hard-drives and in magnetic memory (MRAM) can use ruthenium as a non-magnetic spacer between magnetic layers .

Heterogeneous Catalysts

Ruthenium films deposited on a support can be used to make heterogeneous catalysts .

Plasma Displays

Some plasma displays incorporate ruthenium films .

Mécanisme D'action

Target of Action

Bis(N,N-di-t-butylacetamidinato)ruthenium(II) dicarbonyl is primarily used as a precursor for the deposition of ruthenium-containing thin films . These thin films are used in various applications in microelectronics, such as electrodes for dynamic random access memories and metal-oxide-semiconductor field effect transistors .

Mode of Action

The compound interacts with its targets through a process known as Atomic Layer Deposition (ALD). In this process, the first amidine ligand of the compound can be easily eliminated on the sulfhydrylated surface . The second amidine ligand can also react with the adjacent sulfhydryl group to generate a molecule, which can strongly interact with the atom on the surface and be difficult to be desorbed .

Biochemical Pathways

The compound affects the atomic layer deposition pathway. In the subsequent reaction, the generated molecule can be exchanged with the precursor . Ultimately, the molecule can be desorbed and the precursor can be dissociated to form two sulfhydrylated groups on the surface .

Pharmacokinetics

Its properties such as air sensitivity, moisture sensitivity, melting point, and vapor pressure are crucial for its function .

Result of Action

The result of the compound’s action is the deposition of highly conductive, dense, and pure ruthenium thin films . These films are very conformal, with 80% step coverage over holes with high aspect ratios .

Action Environment

The action of the compound is influenced by environmental factors such as oxygen exposure. When oxygen exposure approaches a certain threshold, highly conductive, dense, and pure thin films can be deposited . When the oxygen exposure exceeds this threshold, the film peels off due to the recombinative desorption of o2 at the film/substrate interface .

Propriétés

IUPAC Name

tert-butyl-(N-tert-butyl-C-methylcarbonimidoyl)azanide;carbon monoxide;ruthenium(2+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H21N2.2CO.Ru/c2*1-8(11-9(2,3)4)12-10(5,6)7;2*1-2;/h2*1-7H3;;;/q2*-1;;;+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOTPFYAVSNZFFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC(C)(C)C)[N-]C(C)(C)C.CC(=NC(C)(C)C)[N-]C(C)(C)C.[C-]#[O+].[C-]#[O+].[Ru+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H42N4O2Ru
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(N,N-di-t-butylacetamidinato)ruthenium(II) dicarbonyl

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